2-(1H-indol-3-yl)quinoline
Overview
Description
2-(1H-indol-3-yl)quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoline, on the other hand, is a bicyclic compound with a benzene ring fused to a pyridine ring. The fusion of these two structures results in this compound, which exhibits unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)quinoline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with isatin under acidic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the indole-quinoline bond.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents under appropriate conditions.
Major Products:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Dihydro-2-(1H-indol-3-yl)quinoline.
Substitution: Functionalized indole or quinoline derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activity, this compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)quinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and triggering downstream signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
2-(1H-indol-3-yl)quinoline can be compared with other similar compounds, such as:
2-(1H-indol-3-yl)quinazoline: This compound shares the indole moiety but has a quinazoline ring instead of a quinoline ring.
2-(1H-indol-3-yl)isoquinoline: This compound has an isoquinoline ring fused to the indole moiety.
2-(1H-indol-3-yl)benzothiazole: This compound has a benzothiazole ring fused to the indole moiety.
Uniqueness: The uniqueness of this compound lies in its specific combination of the indole and quinoline rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-3-7-15-12(5-1)9-10-17(19-15)14-11-18-16-8-4-2-6-13(14)16/h1-11,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKFLIYNHJCSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496784 | |
Record name | 2-(1H-Indol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5552-65-8 | |
Record name | 2-(1H-Indol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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